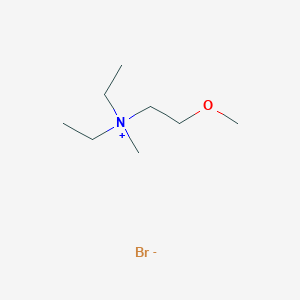

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide

Description

Properties

IUPAC Name |

diethyl-(2-methoxyethyl)-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO.BrH/c1-5-9(3,6-2)7-8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXWWBWNJNDMKG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70822973 | |

| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70822973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749879-33-2 | |

| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70822973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Quaternarization Reaction

- Principle : This step involves the nucleophilic substitution reaction where a tertiary amine is alkylated by an alkyl bromide bearing the 2-methoxyethyl group.

- Typical Reactants :

- Tertiary amine: N,N-Diethylmethylamine

- Alkylating agent: 2-Bromoethyl methyl ether (or equivalent 2-methoxyethyl bromide)

- Reaction Conditions :

- Solvent: Acetonitrile or similar polar aprotic solvents

- Temperature: Typically ranges from 30 °C to 70 °C depending on the amine used; for N,N-diethylmethylamine, around 50 °C is common.

- Time: Extended stirring for 48 hours or more to ensure complete quaternarization.

- Procedure :

- The tertiary amine is mixed with a slight molar excess (about 10%) of the alkyl bromide.

- The mixture is stirred under controlled temperature.

- After reaction completion, diethyl ether is added to precipitate the quaternary ammonium bromide salt.

- The precipitate is filtered, washed with diethyl ether to remove impurities, and dried under vacuum.

Anion Exchange (Optional for Other Applications)

- While the bromide salt is the primary product, further anion exchange can be performed to replace bromide with other anions (e.g., bis(trifluoromethanesulfonyl)imide) for ionic liquid applications.

- This involves reacting the ammonium bromide salt with lithium salts of the desired anion in aqueous solution, followed by extraction and purification.

Detailed Research Findings and Method Variations

| Aspect | Details | Source/Notes |

|---|---|---|

| Quaternarization Methods | Multiple methods exist, including Mezzetta et al.'s method with modifications. | Method A: 2 g alkyl bromide + tertiary amine (10% molar excess) in 15 mL acetonitrile, stirred 48 h at 50 °C for N,N-diethylmethylamine. |

| Reaction Temperature | 30 °C to 70 °C depending on amine; 50 °C typical for N,N-diethylmethylamine | Temperature affects reaction rate and yield. |

| Reaction Time | 48 to 96 hours, sometimes longer for room temperature reactions | Longer times needed for lower temperatures or less reactive amines. |

| Purification | Precipitation with diethyl ether, vacuum drying | Removes unreacted reagents and solvents. |

| Yield | Generally high, e.g., 68-78% for related quaternary ammonium salts | Yields depend on reaction conditions and purification. |

| Characterization | NMR (1H, 13C), FTIR, elemental analysis | Confirms structure and purity. |

| Anion Metathesis | For ionic liquid derivatives, bromide replaced by TFSI or other fluorinated anions via salt metathesis | Reaction in water with lithium bis(trifluoromethylsulfonyl)imide, extraction with dichloromethane, washing, and drying. |

Example Protocol Summary

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Quaternarization | N,N-Diethylmethylamine + 2-bromoethyl methyl ether (10% excess), acetonitrile, 50 °C, 48 h | Formation of quaternary ammonium bromide salt |

| Precipitation | Add diethyl ether, filter, wash, dry | Pure this compound solid |

| Optional Anion Exchange | Dissolve salt in water, add LiTFSI (10% excess), stir 2 h, extract with dichloromethane, wash, dry | Ionic liquid with TFSI anion (if desired) |

Notes on Reaction Optimization and Considerations

- Molar Excess : Using a slight excess of the alkyl bromide ensures complete quaternarization.

- Solvent Choice : Acetonitrile is preferred for its polarity and ability to dissolve reactants.

- Temperature Control : Higher temperatures accelerate reaction but may increase side reactions.

- Purity : Washing with diethyl ether removes unreacted amines and alkyl bromides.

- Scale-Up : Reaction conditions are scalable but require careful control of temperature and stirring.

Summary Table of Preparation Methods

| Method Component | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| Quaternarization | 50 °C, 48 h, acetonitrile, 10% alkyl bromide excess | High yield, straightforward | Long reaction time |

| Precipitation & Purification | Diethyl ether precipitation, vacuum drying | Efficient purification | Requires solvent handling |

| Anion Exchange (optional) | Aqueous Li salt reaction, 2 h, extraction | Produces ionic liquids with tailored anions | Additional step, solvent use |

Chemical Reactions Analysis

Reaction Mechanisms in Ionic Liquid Environments

This compound participates in reaction systems primarily through its bromide anion, which stabilizes transition states and facilitates nucleophilic interactions. A key study investigated its role in the Cannizzaro reaction of 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) . The reaction proceeds via a hydride transfer mechanism, where the bromide ion acts as a base to deprotonate HMF, forming a resonance-stabilized alkoxide intermediate.

Key steps :

-

Deprotonation of HMF by Br⁻ to form HMFOH⁻.

-

Hydride transfer from HMFOH⁻ to a second HMF molecule.

-

Rearrangement to yield BHMF.

The ionic liquid environment enhances reactivity by organizing solvent-solute interactions, including hydrogen bonding between the ammonium cation and carbonyl oxygen, and π–π stacking between aromatic rings in HMF and the cation .

Comparative Catalytic Performance

The compound’s bromide anion outperforms other ionic liquids in stabilizing transition states. Below is a comparison of reaction parameters in different ionic liquids:

| Ionic Liquid | Anion | ΔG‡ (kJ/mol) | Yield (%) | Key Interactions |

|---|---|---|---|---|

| [N122(2O1)]Br | Br⁻ | 92.3 | 89 | Strong H-bonding, π–π stacking |

| [BMIM]PF₆ | PF₆⁻ | 105.6 | 72 | Weak electrostatic stabilization |

| [BMIM]BF₄ | BF₄⁻ | 98.7 | 81 | Moderate H-bonding |

Data derived from QM/MM simulations and experimental yields .

The lower activation energy (ΔG‡) and higher yield in [N122(2O1)]Br highlight the bromide anion’s superior ability to stabilize charged intermediates.

Anion Exchange Reactions

The compound serves as a precursor for synthesizing other ionic liquids via anion exchange. For example, reacting it with lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) yields [N122(2O1)]NTf₂, a hydrophobic ionic liquid used in electrochemical applications :

Conditions :

-

Solvent: Deionized water

-

Purification: Activated carbon treatment, vacuum drying at 80°C

Solvent-Solute Interactions

The compound’s structure enables unique solvent effects:

-

Cation interactions : The ethoxy and methoxy groups enhance hydrophilicity, improving solubility in polar solvents.

-

Anion interactions : Br⁻ forms strong hydrogen bonds with hydroxyl groups in substrates, lowering activation barriers .

Stability and Reactivity

-

Thermal stability : Decomposes above 200°C, typical of quaternary ammonium salts.

-

Hydrolytic stability : Resistant to hydrolysis in neutral conditions but degrades under strong acidic/basic conditions.

Scientific Research Applications

Chemical Applications

1. Catalysis

- Phase-Transfer Catalyst: This compound is widely utilized as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields in processes such as nucleophilic substitutions and oxidations.

2. Solvent Systems

- Ionic Liquids Preparation: N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide is employed in the formulation of ionic liquids, which serve as solvents in various chemical reactions. Its ionic nature allows for unique solvation properties that can stabilize reactive intermediates.

3. Chemical Reactions

- Substitution and Oxidation Reactions: The compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles (e.g., hydroxide or acetate). It can also be oxidized using strong oxidizing agents, leading to various derivatives.

Biological and Medical Applications

1. Antimicrobial Properties

- Due to its quaternary ammonium structure, this compound exhibits significant antimicrobial activity. It is incorporated into disinfectants and antiseptics, providing effective microbial control in healthcare settings.

2. Drug Delivery Systems

- The compound's ability to interact with biological membranes positions it as a potential component in drug delivery systems. Its ionic nature may enhance the permeability of drugs across cellular barriers, improving therapeutic efficacy.

3. Biochemical Interactions

- Enzyme Modulation: Research indicates that this compound can inhibit key metabolic enzymes such as acetylcholinesterase, impacting neurotransmission and potentially offering therapeutic avenues for neurological disorders . It also influences cellular signaling pathways and gene expression by modulating ion channel activities.

Industrial Applications

1. Surfactants

- This compound is used in formulating surfactants for detergents and cleaning agents. Its surface-active properties enhance the emulsification and dispersion of various substances.

2. Electrolytes

- The compound is utilized in the preparation of electrolytes for electrochemical applications, including batteries and capacitors. Its ionic liquid characteristics contribute to improved conductivity and stability in these systems.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, supporting its use in disinfectant formulations.

Case Study 2: Drug Delivery Research

Research explored the potential of this compound as a drug delivery agent by assessing its interaction with lipid membranes. Findings suggested enhanced drug permeability, indicating promising applications in pharmaceutical formulations.

Mechanism of Action

Molecular Targets and Pathways:

Antimicrobial Action: The compound disrupts microbial cell membranes by interacting with the lipid bilayer, leading to cell lysis and death.

Catalytic Action: As a phase-transfer catalyst, it facilitates the transfer of reactants between immiscible phases, enhancing the rate of reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Quaternary Ammonium Ionic Liquids

[DEME][Br] belongs to the [DEME]⁺ family of ionic liquids. Its properties are often compared to analogs with different anions or structural variations:

The single $Tg$ behavior of [DEME][Br]-H₂O contrasts with [DEME][BF₄] and [DEME][I], which exhibit double $Tg$ due to microphase separation. This makes [DEME][Br] more suitable for homogeneous electrolyte systems.

Comparison with Gemini Surfactants

Gemini surfactants, such as ethylene-1,2-bis(N,N-dimethyl-N-dodecyldodecylammonium bromide) (Compound 5 in ), share structural similarities but differ in functionality:

[DEME][Br] lacks the spacer-dependent antifungal activity of gemini surfactants but offers superior miscibility for electrochemical applications.

Comparison with Conventional Surfactants

N-Cetyl-N-ethanolyl-N,N-dimethyl ammonium bromide () highlights the impact of substituents on micellization:

While both compounds exhibit favorable micellization thermodynamics, [DEME][Br] is tailored for non-surfactant applications like energy storage.

Comparison with Other Quaternary Ammonium Salts

- Didodecyldimethylammonium bromide (DDAB) : A double-tailed surfactant with higher hydrophobicity, used in DNA transfection. [DEME][Br]’s methoxyethyl group enhances hydrophilicity, enabling broader solvent compatibility.

- Tetrapropylammonium bromide : A simple tetraalkylammonium salt with smaller substituents. [DEME][Br]’s branched structure reduces crystallization tendency, favoring IL behavior.

- Benzyltributylammonium bromide : A phase-transfer catalyst. [DEME][Br] lacks aromaticity but offers better thermal stability for high-temperature processes.

Key Research Findings

Electrochemical Performance : [DEME][Br] exhibits superior lithium-ion solvation, making it effective in battery electrolytes.

Pressure Resistance : [DEME][Br]-H₂O mixtures remain stable up to 1 GPa, unlike [DEME][BF₄], which undergoes phase transitions.

Thermal Behavior: The absence of double $T_g$ in [DEME][Br]-H₂O simplifies its use in homogenous systems compared to [DEME][I] and [DEME][BF₄].

Biological Activity

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide (DEMEBr) is a quaternary ammonium salt classified as an ionic liquid. This compound has garnered attention for its unique properties and potential applications in various biological systems. Its biological activity is influenced by its structural characteristics, which allow it to interact with a range of biomolecules, including enzymes, proteins, and nucleic acids.

DEMEBr functions primarily through its interactions with other molecules in biological systems. As an ionic liquid, it exhibits properties that can influence biochemical pathways and cellular functions.

- Target of Action : DEMEBr can interact with enzymes and proteins, potentially inhibiting or activating their functions. For instance, it has been shown to inhibit acetylcholinesterase, an important enzyme in neurotransmission.

- Mode of Action : The compound's ionic nature allows it to modulate the properties of biomolecules, affecting their stability and activity. It can alter membrane permeability and influence ion channel activity, thereby impacting cellular signaling pathways.

DEMEBr's interaction with biological molecules leads to various biochemical effects:

- Enzyme Interactions : It can inhibit key metabolic enzymes such as cytochrome P450s, affecting drug metabolism and detoxification processes .

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate ion channel activities, leading to alterations in cellular ion homeostasis and affecting overall cell viability.

Pharmacokinetics

The pharmacokinetic profile of DEMEBr is characterized by its bioavailability, which depends on its ionic charge and molecular size. Its distribution within tissues can significantly influence its biological activity:

- Transport Mechanisms : DEMEBr is taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. This distribution affects its interactions with biomolecules and subsequent biological effects.

Dosage Effects in Animal Models

Research indicates that the biological effects of DEMEBr vary significantly with dosage:

- Low Doses : At lower concentrations, DEMEBr may have minimal effects on cellular functions.

- High Doses : Increased concentrations can lead to toxicity, oxidative stress, and significant alterations in cellular functions. For example, high doses have been associated with cell viability reduction and increased apoptosis in various cell types .

Case Studies

Several studies have investigated the biological effects of DEMEBr:

- Inhibition of Acetylcholinesterase : A study demonstrated that DEMEBr effectively inhibited acetylcholinesterase activity in vitro, suggesting potential neurotoxic effects at certain concentrations.

- Toxicity Assessment : Research on the toxicity of ionic liquids indicates that DEMEBr exhibits varying degrees of toxicity towards aquatic organisms such as Daphnia magna and A. fischeri, highlighting concerns regarding environmental exposure .

- Cell Viability Studies : In vitro studies showed that exposure to high concentrations of DEMEBr led to decreased cell viability in mammalian cell lines, with observed morphological changes indicative of cytotoxicity .

Comparison with Similar Compounds

DEMEBr is often compared to other quaternary ammonium salts due to its unique properties:

| Compound Name | Key Characteristics | Biological Activity |

|---|---|---|

| N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium chloride | Chloride salt form | Similar enzyme interactions but different solubility properties |

| N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium acetate | Acetate salt form | Potentially less toxic than bromide form |

| N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium tetrafluoroborate | Tetrafluoroborate salt | Exhibits different catalytic properties |

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide?

- Methodological Answer : The compound can be synthesized by reacting the tertiary amine precursor (N,N-diethyl-N-methyl-N-(2-methoxyethyl)amine) with hydrobromic acid (HBr) in ethanol at low temperatures (0–5°C) to prevent side reactions. After neutralization, the solvent is removed under vacuum, and the residue is washed with ethyl ether to remove unreacted starting materials. Further purification can be achieved via recrystallization from anhydrous ethanol or acetonitrile. This approach aligns with methods used for analogous quaternary ammonium bromides, where controlled addition of HBr ensures high yield and purity .

Q. How can the critical micelle concentration (CMC) of this compound be accurately determined?

- Methodological Answer : The CMC can be measured using conductometry to track changes in ionic conductivity as a function of concentration, with the inflection point indicating micelle formation. Microcalorimetry provides complementary data by quantifying enthalpy changes during micellization. Fluorimetry using pyrene as a probe (monitoring the I₁/I₃ ratio shift) is also effective for determining aggregation numbers. These multi-technique approaches help mitigate discrepancies arising from experimental conditions, as demonstrated in studies of structurally similar surfactants .

Q. What spectroscopic techniques are suitable for characterizing this ionic liquid’s structure and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) confirms molecular structure and identifies impurities. Fourier-transform infrared (FTIR) spectroscopy verifies functional groups (e.g., C-O-C in methoxyethyl). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. For crystalline phases, X-ray diffraction (XRD) resolves polymorphic forms, as shown in studies of related ionic liquids under varying pressures .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic parameters obtained from conductometry vs. microcalorimetry?

- Methodological Answer : Discrepancies often arise from assumptions in van’t Hoff analysis (e.g., temperature-independent ΔH). Direct calorimetric measurements are more accurate for ΔH, while conductometry-derived CMC values should be cross-validated with fluorimetry. Advanced analysis includes:

- Using the Mass Action model to account for counterion binding effects.

- Incorporating temperature-dependent dielectric constant corrections for conductivity data.

Studies on N-cetyl-N-ethanolyl derivatives highlight these strategies to reconcile differences in ΔG, ΔH, and ΔS values .

Q. What experimental designs are effective for studying polymorphic transitions under non-ambient conditions?

- Methodological Answer : High-pressure XRD or Raman spectroscopy can monitor structural changes during decompression, as applied to the tetrafluoroborate analogue . Differential scanning calorimetry (DSC) identifies phase transitions (e.g., glass transitions or crystallization). For in situ analysis, diamond anvil cells coupled with synchrotron radiation enable real-time observation of lattice rearrangements under extreme conditions.

Q. What strategies optimize this compound’s use in self-assembled monolayers (SAMs) for bioelectronic applications?

- Methodological Answer : Introduce a thiol or silane anchoring group (e.g., via mercaptoundecyl substitution) to enhance SAM stability on gold or silicon surfaces. Surface plasmon resonance (SPR) or electrochemical impedance spectroscopy (EIS) quantifies monolayer density and defect sites. A study on (11-mercaptoundecyl)-trimethylammonium bromide demonstrated effective electron transfer with glucose oxidase, suggesting similar modifications could apply .

Q. How can the ecotoxicological impact of this compound be assessed in aquatic systems?

- Methodological Answer : Use the long-term microplate toxicity analysis (L-MTA) method with model organisms like Vibrio qinghaiensis Q67. Design concentration gradients to capture hormetic effects (low-dose stimulation, high-dose inhibition). Mixture toxicity studies with fixed-ratio designs (e.g., EE-EC50) evaluate synergistic/antagonistic interactions, as applied to other quaternary ammonium compounds (QACs) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported solubility parameters across studies?

- Methodological Answer : Solubility discrepancies often stem from impurities (e.g., residual solvents) or polymorphic forms. Validate purity via HPLC or Karl Fischer titration. Compare solubility in rigorously dried vs. humidified solvents. For ionic liquids, the "hole theory" framework can contextualize solubility trends in polar vs. non-polar media .

Q. What validation steps ensure reproducibility in micellization studies?

- Methodological Answer : Standardize solvent purity (e.g., Millipore water for aqueous systems), degas solutions to remove CO₂, and calibrate equipment (conductivity probes, calorimeters). Replicate experiments at multiple temperatures (288–323 K) to assess thermal consistency. Publish raw data (e.g., conductance vs. concentration curves) alongside processed results to enable cross-lab comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.